molecular formula C12H17BrOZn B14878441 4-n-HexyloxyphenylZinc bromide

4-n-HexyloxyphenylZinc bromide

Cat. No.: B14878441
M. Wt: 322.5 g/mol
InChI Key: NXYADQZWVFZOGW-UHFFFAOYSA-M
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Description

4-n-HexyloxyphenylZinc bromide is an organozinc compound characterized by a phenyl ring substituted with a hexyloxy group (-O-C₆H₁₃) at the para position, coordinated to a zinc bromide (ZnBr₂) moiety. Organozinc reagents like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they enable the formation of carbon-carbon bonds. The hexyloxy substituent enhances solubility in nonpolar solvents and influences steric and electronic properties, which can modulate reactivity in catalytic systems.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);hexoxybenzene

InChI

InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h6-7,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NXYADQZWVFZOGW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-HexyloxyphenylZinc bromide can be synthesized through the reaction of 4-n-Hexyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-n-HexyloxyphenylZinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

4-n-HexyloxyphenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-HexyloxyphenylZinc bromide involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds through transmetalation processes, where the zinc atom transfers its organic group to a metal catalyst, such as palladium. This process is crucial in cross-coupling reactions, enabling the formation of complex organic structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-n-HexyloxyphenylZinc bromide with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Applications Notable Properties
4-n-HexyloxyphenylZinc Br C₁₂H₁₇OZnBr₂ (inferred) Hexyloxy-phenyl, ZnBr₂ Synthetic chemistry (e.g., cross-coupling) High reactivity, tunable steric effects
Sepantronium Bromide (YM-155) C₂₀H₁₉BrN₄O₃ Bromide, cyclohexenyl, amide Oncology (survivin inhibitor) IC₅₀ = 0.54 nM (PC-3 cells), tumor suppression
4-N-Hexylbenzylamine C₁₃H₂₁N Hexylbenzyl, amine Intermediate in organic synthesis Low hazard profile, limited toxicological data

Key Comparisons

Reactivity and Functional Groups this compound: The ZnBr₂ moiety and aryl group confer electrophilicity, making it suitable for transmetalation in catalysis. The hexyloxy group enhances solubility in organic solvents compared to shorter-chain analogs. Sepantronium Bromide: Contains a bromide ion but lacks a metal center. Its bioactivity stems from aromatic and heterocyclic motifs, enabling specific protein interactions (e.g., survivin inhibition) .

Biological Activity Sepantronium Bromide demonstrates potent anticancer activity (IC₅₀ values in low nM range) and synergizes with radiotherapy .

Hazard Profiles Sepantronium Bromide is a bioactive compound with stringent handling requirements (e.g., avoidance of inhalation). 4-N-Hexylbenzylamine is classified as low-risk but lacks comprehensive toxicological data .

Research Findings

  • Sepantronium Bromide: In vivo studies show 80% tumor growth inhibition in PC-3 xenografts and enhanced radiosensitivity in NSCLC models .
  • This compound : While direct data are absent, analogous arylzinc bromides exhibit high efficiency in cross-coupling reactions (e.g., >90% yield in Negishi couplings under optimized conditions).

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